molecular formula C12H14N2O2 B3013167 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 630091-50-8

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No. B3013167
CAS RN: 630091-50-8
M. Wt: 218.256
InChI Key: GUDKLOGDDMOAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically consists of a fused benzene and imidazole ring . The presence of the methyl group at the 5th position and the butyric acid moiety attached to the 4th position would differentiate “4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid” from other benzimidazole compounds.

Scientific Research Applications

Antimicrobial Applications

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid and its derivatives have been studied for their antimicrobial properties. A study by El-Meguid (2014) focused on synthesizing new compounds containing this moiety, which demonstrated significant effectiveness against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger.

Optical Properties and Fluorescence Applications

The study of benzimidazole derivatives for their optical properties and potential applications in fluorescence has been reported. For instance, Wei et al. (2006) investigated tridentate ligands derived from benzimidazole and their reactions with rhenium compounds, providing insights into their luminescence properties and potential applications in fluorescence-based technologies (Wei et al., 2006).

Anticancer Activity

The potential anticancer activity of benzimidazole-based compounds has been a subject of research. Zhao et al. (2015) constructed Zn(II) complexes bearing benzimidazole derivatives and evaluated their biological activities against human cancer cell lines, indicating their potential in cancer treatment (Zhao et al., 2015).

Corrosion Inhibition

The novel pyridine derivative, 4-(Benzoimidazole-2-yl)pyridine, which is structurally similar to 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid, has been studied for its corrosion inhibition efficiency. Resen et al. (2020) found it to be an effective inhibitor for mild steel corrosion in hydrochloric acid, suggesting potential applications in corrosion protection (Resen et al., 2020).

Antioxidative Activity

The antioxidative activity of compounds similar to 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid has been explored. Wang Chuan-ning (2009) synthesized a derivative and evaluated its capacity in scavenging free radicals, indicating its antioxidative potential (Wang Chuan-ning, 2009).

Angiotensin II Receptor Antagonists

The benzimidazole class, to which 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid belongs, has been studied for its role in the synthesis of nonpeptide angiotensin II receptor antagonists. Kubo et al. (1993) synthesized a series of such compounds, demonstrating their potential in treating hypertension (Kubo et al., 1993).

Future Directions

The future directions for research on “4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the known biological activities of benzimidazole derivatives, this compound could be a promising candidate for future drug development .

properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDKLOGDDMOAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid

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